molecular formula C12H18N2O B15228325 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one

Cat. No.: B15228325
M. Wt: 206.28 g/mol
InChI Key: GSOKJNGNGZTRTF-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the aminoethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme inhibition studies.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it could interact with receptors on cell surfaces, triggering a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one include:

    Pyridine derivatives: Compounds with a pyridine ring structure, such as 2-(1-Aminoethyl)pyridine.

    Cycloheptane derivatives: Compounds with a cycloheptane ring, such as 1-Aminoethylcycloheptane.

    Other fused ring systems: Compounds with fused ring structures, such as 1H-pyrazolo[3,4-b]pyridine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cycloheptane ring fused with a pyridine ring and the presence of an aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(1-aminoethyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-8(13)10-7-9-5-3-2-4-6-11(9)14-12(10)15/h7-8H,2-6,13H2,1H3,(H,14,15)

InChI Key

GSOKJNGNGZTRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCCCC2)NC1=O)N

Origin of Product

United States

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